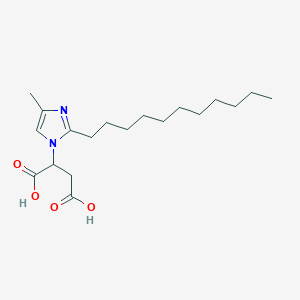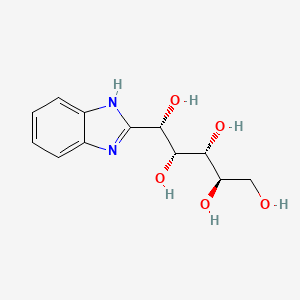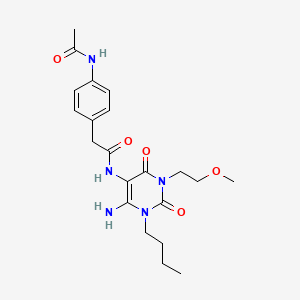
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid is a complex organic compound that features an imidazole ring, a succinic acid moiety, and a long alkyl chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . The reaction conditions are generally tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the succinic acid moiety.
Substitution: The alkyl chain or the imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the alkyl chain or the imidazole ring.
Scientific Research Applications
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of functional materials, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The long alkyl chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor with an imidazole ring.
Uniqueness
2-(4-Methyl-2-undecyl-1H-imidazol-1-yl)succinic acid is unique due to its combination of an imidazole ring, a long alkyl chain, and a succinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
88660-89-3 |
|---|---|
Molecular Formula |
C19H32N2O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(4-methyl-2-undecylimidazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C19H32N2O4/c1-3-4-5-6-7-8-9-10-11-12-17-20-15(2)14-21(17)16(19(24)25)13-18(22)23/h14,16H,3-13H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
BVCNYMFECRDDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC(=CN1C(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)



![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)



